molecular formula C18H13N3O2S B5881071 N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B5881071
M. Wt: 335.4 g/mol
InChI Key: CGMXWXDPJWCUTP-UHFFFAOYSA-N
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Description

N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as a kinase inhibitor, which means that it can block the activity of specific enzymes that are involved in cell signaling pathways.

Mechanism of Action

N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide works by binding to the ATP-binding site of kinases, which prevents the transfer of phosphate groups to downstream signaling molecules. This ultimately leads to the inhibition of cell growth and proliferation, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is its specificity for kinases involved in cancer cell growth and proliferation. This makes it a promising candidate for targeted cancer therapy. However, one limitation is that this compound may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide. One area of interest is the development of more potent and selective kinase inhibitors based on this compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves the condensation of 2-aminothiophene-3-carboxylic acid with 2-chloro-4-nitrobenzyl bromide, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-amino-4,6-dichloropyrimidine and benzoyl chloride to yield the final product.

Scientific Research Applications

N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, including EGFR, HER2, and VEGFR. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for chemotherapy.

properties

IUPAC Name

N-benzyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-16(19-11-12-6-2-1-3-7-12)14-10-13-17(24-14)20-15-8-4-5-9-21(15)18(13)23/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMXWXDPJWCUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

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